molecular formula C21H18Cl2N2O3 B12173645 (8-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

(8-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

Cat. No.: B12173645
M. Wt: 417.3 g/mol
InChI Key: HPYJKKZMAWRGQY-UHFFFAOYSA-N
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Description

(8-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core and a piperidine ring, both of which are substituted with chloro and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis. This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The resulting quinoline derivative is then chlorinated using thionyl chloride to introduce the chloro group at the 8-position.

The piperidine ring is synthesized separately, often starting from 4-chlorobenzaldehyde, which undergoes a Mannich reaction with formaldehyde and piperidine to form the 4-(4-chlorophenyl)-4-hydroxypiperidine. This intermediate is then coupled with the quinoline derivative through a nucleophilic substitution reaction, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro groups can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of dechlorinated quinoline derivatives.

    Substitution: Formation of quinoline derivatives with various substituents replacing the chloro groups.

Scientific Research Applications

Chemistry

In chemistry, (8-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of both quinoline and piperidine moieties makes it a candidate for targeting various biological pathways, including those involved in antimicrobial and anticancer activities.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The hydroxy and chloro substituents are known to enhance the bioavailability and efficacy of drugs, making this compound a promising lead for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (8-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, while the piperidine ring can interact with various enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Piperidine: A simple cyclic amine that forms the basis for many pharmaceuticals.

    Hydroxychloroquine: A derivative of chloroquine with an additional hydroxy group, used for its anti-inflammatory properties.

Uniqueness

(8-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is unique due to the combination of its functional groups and the presence of both quinoline and piperidine moieties. This dual functionality allows for a broader range of biological activities and chemical reactivity compared to its individual components or simpler analogs.

Properties

Molecular Formula

C21H18Cl2N2O3

Molecular Weight

417.3 g/mol

IUPAC Name

8-chloro-3-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C21H18Cl2N2O3/c22-14-6-4-13(5-7-14)21(28)8-10-25(11-9-21)20(27)16-12-24-18-15(19(16)26)2-1-3-17(18)23/h1-7,12,28H,8-11H2,(H,24,26)

InChI Key

HPYJKKZMAWRGQY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CNC4=C(C3=O)C=CC=C4Cl

Origin of Product

United States

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